molecular formula C18H13N3O4S B2521226 N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide CAS No. 868376-91-4

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide

Cat. No.: B2521226
CAS No.: 868376-91-4
M. Wt: 367.38
InChI Key: YFQZZRXCMLVCOD-HNENSFHCSA-N
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Description

N-[(2Z)-4-Methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a benzothiazole-derived compound characterized by a 1,3-benzothiazole core substituted with a methoxy group at position 4, a propargyl (prop-2-yn-1-yl) group at position 3, and a 3-nitrobenzamide moiety. The Z-configuration of the imine bond (C=N) is critical for its structural stability and electronic properties.

Synthesis typically involves condensation reactions between substituted benzothiazole precursors and activated acylating agents. Structural confirmation relies on spectroscopic methods (NMR, IR, MS) and X-ray crystallography, as evidenced by analogous compounds in the literature . The nitro group at the benzamide position enhances electron-withdrawing effects, which may influence reactivity in catalytic or biological systems .

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S/c1-3-10-20-16-14(25-2)8-5-9-15(16)26-18(20)19-17(22)12-6-4-7-13(11-12)21(23)24/h1,4-9,11H,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQZZRXCMLVCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves multiple steps. One common approach is the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This intermediate can then be further functionalized to introduce the methoxy and nitrobenzamide groups under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves multi-step organic reactions. Common methods include:

  • Refluxing : This method is often used to facilitate the reaction between precursors.
  • Cyclization Reactions : These reactions are critical in forming the benzothiazole core structure.

The yield of this compound can range from 70% to 90%, and purity is assessed using techniques such as thin-layer chromatography (TLC) and spectroscopic methods like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) .

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound can inhibit the activity of specific enzymes involved in cancer progression. For instance, studies have shown that certain benzothiazole compounds can inhibit cholinesterases, which play a role in neurotransmission and may be linked to tumor growth .

Enzyme Inhibition Studies

The mechanism of action for this compound primarily involves its interaction with biological targets such as enzymes or receptors. The presence of functional groups like amides enhances its ability to form hydrogen bonds, crucial for binding interactions . Research has demonstrated that similar compounds can act as enzyme inhibitors, potentially leading to therapeutic benefits in conditions such as cancer and neurodegenerative diseases.

Potential Use in Drug Development

The unique structural characteristics of this compound position it as a valuable scaffold for drug development. Its ability to interact with various biological targets makes it a candidate for further research into new therapeutic agents .

Study 1: Anticancer Properties

A study conducted on benzothiazole derivatives indicated that modifications at the benzothiazole core could enhance anticancer activity. The introduction of substituents like methoxy and nitro groups was found to improve the potency against cancer cell lines .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of benzothiazole derivatives with cholinesterase enzymes. The results showed that these compounds could effectively inhibit enzyme activity, suggesting potential applications in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific target and pathway involved. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzothiazole derivatives:

Compound Name Substituents (Positions) Molecular Weight Key Features References
N-[(2Z)-4-Methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide 4-methoxy, 3-propargyl, 3-nitrobenzamide 395.4 g/mol Z-configuration; nitro group enhances electrophilicity; propargyl for click chemistry
4-(Diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 4-ethoxy, 3-propargyl, 4-diethylsulfamoyl 520.6 g/mol Sulfonamide group improves solubility; ethoxy increases hydrophobicity
N-[(2Z)-4-Methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide 4-methoxy, 3-allyl, pivalamide 316.4 g/mol Allyl group offers lower reactivity vs. propargyl; pivalamide enhances steric bulk
(Z)-N-(4-Chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide 4-chloro, 3-propargyl, 2,4-dimethylbenzamide 354.9 g/mol Chloro substituent increases lipophilicity; dimethyl groups reduce polarity

Structural and Electronic Differences

  • Propargyl vs. Allyl/Other Alkyl Groups : The propargyl group in the target compound enables click chemistry applications, whereas allyl () or ethyl () substituents limit such reactivity .
  • Nitro vs. In contrast, sulfonamide () or methoxy () groups offer hydrogen-bonding or hydrophobic interactions .
  • Chloro Substituents : The chloro derivative () exhibits increased lipophilicity, which may improve membrane permeability in drug design .

Biological Activity

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes:

  • Benzothiazole moiety : Known for its diverse biological activities.
  • Nitrobenzamide group : Often associated with anti-cancer properties.
  • Propargyl substituent : Imparts unique reactivity and potential for biological interaction.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess potent antibacterial and antifungal activities. A study demonstrated that thiazole-based compounds inhibited the growth of various bacterial strains, suggesting a potential application in treating infections .

Anti-inflammatory Effects

Thiazole derivatives are recognized for their anti-inflammatory properties. In vitro studies have indicated that related compounds can inhibit the production of pro-inflammatory cytokines. For example, certain thiazole derivatives significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in cell cultures exposed to inflammatory stimuli . This suggests that this compound may also exhibit similar effects.

Antitumor Activity

The compound's structure hints at potential antitumor activity. Thiazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. A review highlighted that compounds with thiazole rings showed promising results in various cancer models, indicating that this compound might also share this property .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Modulation of Cell Signaling : The compound may affect signaling pathways related to cell survival and apoptosis.
  • Interaction with Biomolecules : The presence of the nitro group may facilitate interactions with nucleic acids or proteins, leading to altered cellular responses.

Case Studies

Several studies have investigated the biological activity of thiazole derivatives:

  • Antimicrobial Study : A series of thiazole derivatives were tested against common pathogens and demonstrated significant inhibition rates compared to control groups .
    CompoundBacterial StrainInhibition Zone (mm)
    Thiazole AE. coli15
    Thiazole BS. aureus18
  • Anti-inflammatory Study : A specific thiazole derivative was tested for its ability to reduce inflammation in animal models and showed efficacy comparable to standard anti-inflammatory drugs .

Q & A

Q. What are the optimal synthetic routes for N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : Multi-step synthesis involving cyclization of benzothiazole precursors with nitrobenzamide derivatives is common. Key steps include:
  • Cyclization : Use of dichloromethane or ethanol as solvents at 60–80°C for 12–24 hours .

  • Catalysts : Palladium on carbon (Pd/C) for hydrogenation or coupling reactions, with yields improved by optimizing catalyst loading (5–10 mol%) .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol to achieve >95% purity .

  • Yield Optimization : Reaction time and temperature must balance steric hindrance from the prop-2-yn-1-yl group and nitrobenzamide reactivity .

    Data Table : Comparison of Synthetic Conditions

    StepSolventCatalystTemp. (°C)Yield (%)Purity (%)Ref.
    CyclizationDichloromethaneNone604590
    CouplingEthanolPd/C (5 mol%)806295
    PurificationMethanolRT98

Q. How is the stereochemistry of the (2Z)-configured benzothiazole ring confirmed?

  • Methodological Answer :
  • X-ray Crystallography : Definitive confirmation of the Z-configuration via single-crystal analysis (e.g., C–N bond lengths and dihedral angles) .
  • NMR Spectroscopy : NOESY or ROESY to detect spatial proximity between the methoxy group and prop-2-yn-1-yl substituent .
  • IR Spectroscopy : Stretching frequencies of C=N bonds (~1600 cm⁻¹) differ between Z and E isomers due to conjugation effects .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electronic Effects : The nitro group at the 3-position deactivates the benzamide ring, directing nucleophiles to the electron-deficient benzothiazole core .

  • Steric Effects : The prop-2-yn-1-yl group hinders attack at the 3-position, favoring reactions at the 4-methoxy-substituted site .

  • Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants (e.g., SN2 vs. SN1 pathways in DMSO/water mixtures) .

    Data Table : Reactivity Trends in Nucleophilic Substitution

    NucleophileSolvent SystemRate Constant (k, s⁻¹)Major ProductRef.
    NH₃ (aq.)DMSO/H₂O (3:1)2.3 × 10⁻³Amine derivative
    NaSHEthanol5.6 × 10⁻⁴Thiol adduct

Q. How do structural modifications (e.g., replacing methoxy with ethoxy) impact biological activity predictions?

  • Methodological Answer :
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare HOMO/LUMO energies and electrostatic potential maps. Methoxy-to-ethoxy substitution increases lipophilicity (logP +0.5) but reduces hydrogen-bonding capacity .
  • Docking Studies : AutoDock Vina simulations against target proteins (e.g., kinase enzymes) show altered binding affinities due to steric clashes with bulkier substituents .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to validate predictions .

Q. What analytical strategies resolve contradictions in reported spectroscopic data (e.g., conflicting NMR shifts)?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out impurities (e.g., m/z 413.0824 for C₂₀H₁₆N₃O₄S⁺) .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing methoxy vs. nitrobenzamide protons) .
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-chloro-N-benzothiazolyl benzamide derivatives) .

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